![molecular formula C20H23N3O2 B3018775 N-(1-Cyanocyclohexyl)-2-(5-oxo-2,2a,3,4-tetrahydrobenzo[cd]indol-1-yl)acetamide CAS No. 2261191-42-6](/img/structure/B3018775.png)
N-(1-Cyanocyclohexyl)-2-(5-oxo-2,2a,3,4-tetrahydrobenzo[cd]indol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Cyanocyclohexyl)-2-(5-oxo-2,2a,3,4-tetrahydrobenzo[cd]indol-1-yl)acetamide, also known as CT-3, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. This compound is structurally similar to the natural cannabinoids found in the cannabis plant but does not produce the psychoactive effects associated with THC.
Mécanisme D'action
N-(1-Cyanocyclohexyl)-2-(5-oxo-2,2a,3,4-tetrahydrobenzo[cd]indol-1-yl)acetamide acts on the endocannabinoid system, which is involved in various physiological processes such as pain sensation, appetite, and mood regulation. N-(1-Cyanocyclohexyl)-2-(5-oxo-2,2a,3,4-tetrahydrobenzo[cd]indol-1-yl)acetamide binds to the CB2 receptors, which are primarily found in the immune system and peripheral tissues. This binding leads to the activation of various signaling pathways, which ultimately result in the therapeutic effects of N-(1-Cyanocyclohexyl)-2-(5-oxo-2,2a,3,4-tetrahydrobenzo[cd]indol-1-yl)acetamide.
Biochemical and Physiological Effects:
N-(1-Cyanocyclohexyl)-2-(5-oxo-2,2a,3,4-tetrahydrobenzo[cd]indol-1-yl)acetamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(1-Cyanocyclohexyl)-2-(5-oxo-2,2a,3,4-tetrahydrobenzo[cd]indol-1-yl)acetamide inhibits the growth of cancer cells and induces apoptosis. N-(1-Cyanocyclohexyl)-2-(5-oxo-2,2a,3,4-tetrahydrobenzo[cd]indol-1-yl)acetamide has also been shown to have neuroprotective effects and could potentially be used to treat neurodegenerative diseases. In addition, N-(1-Cyanocyclohexyl)-2-(5-oxo-2,2a,3,4-tetrahydrobenzo[cd]indol-1-yl)acetamide has been studied for its potential anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(1-Cyanocyclohexyl)-2-(5-oxo-2,2a,3,4-tetrahydrobenzo[cd]indol-1-yl)acetamide in lab experiments is its specificity for the CB2 receptors, which allows for targeted effects. N-(1-Cyanocyclohexyl)-2-(5-oxo-2,2a,3,4-tetrahydrobenzo[cd]indol-1-yl)acetamide also has a high binding affinity for the CB2 receptors, which makes it a potent agonist. However, one of the limitations of using N-(1-Cyanocyclohexyl)-2-(5-oxo-2,2a,3,4-tetrahydrobenzo[cd]indol-1-yl)acetamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer.
Orientations Futures
There are several future directions for the research on N-(1-Cyanocyclohexyl)-2-(5-oxo-2,2a,3,4-tetrahydrobenzo[cd]indol-1-yl)acetamide. One area of focus could be the development of more efficient synthesis methods to produce N-(1-Cyanocyclohexyl)-2-(5-oxo-2,2a,3,4-tetrahydrobenzo[cd]indol-1-yl)acetamide in larger quantities. Another area of focus could be the optimization of N-(1-Cyanocyclohexyl)-2-(5-oxo-2,2a,3,4-tetrahydrobenzo[cd]indol-1-yl)acetamide's pharmacokinetic properties to improve its bioavailability and reduce its toxicity. Additionally, further studies could be conducted to investigate the potential therapeutic applications of N-(1-Cyanocyclohexyl)-2-(5-oxo-2,2a,3,4-tetrahydrobenzo[cd]indol-1-yl)acetamide in various fields such as oncology, neurology, and immunology.
Méthodes De Synthèse
The synthesis of N-(1-Cyanocyclohexyl)-2-(5-oxo-2,2a,3,4-tetrahydrobenzo[cd]indol-1-yl)acetamide involves the reaction of 1-cyanocyclohexane with 5-oxo-2,2a,3,4-tetrahydrobenzo[cd]indole-1-acetic acid in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
N-(1-Cyanocyclohexyl)-2-(5-oxo-2,2a,3,4-tetrahydrobenzo[cd]indol-1-yl)acetamide has been studied for its potential therapeutic applications in various fields such as oncology, neurology, and immunology. In oncology, N-(1-Cyanocyclohexyl)-2-(5-oxo-2,2a,3,4-tetrahydrobenzo[cd]indol-1-yl)acetamide has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neurology, N-(1-Cyanocyclohexyl)-2-(5-oxo-2,2a,3,4-tetrahydrobenzo[cd]indol-1-yl)acetamide has been shown to have neuroprotective effects and could potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, N-(1-Cyanocyclohexyl)-2-(5-oxo-2,2a,3,4-tetrahydrobenzo[cd]indol-1-yl)acetamide has been studied for its potential anti-inflammatory effects and could be used to treat various inflammatory conditions.
Propriétés
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(5-oxo-2,2a,3,4-tetrahydrobenzo[cd]indol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c21-13-20(9-2-1-3-10-20)22-18(25)12-23-11-14-7-8-17(24)15-5-4-6-16(23)19(14)15/h4-6,14H,1-3,7-12H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOJKJFMTJHQOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CN2CC3CCC(=O)C4=C3C2=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanocyclohexyl)-2-(5-oxo-2,2a,3,4-tetrahydrobenzo[cd]indol-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

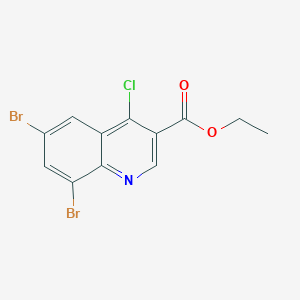
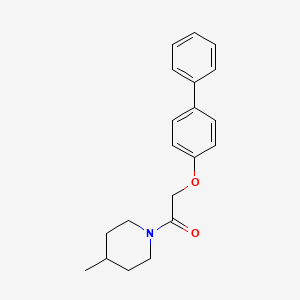
![4-{2-[1-(4-fluorobenzyl)-1H-indol-3-yl]ethyl}-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B3018696.png)
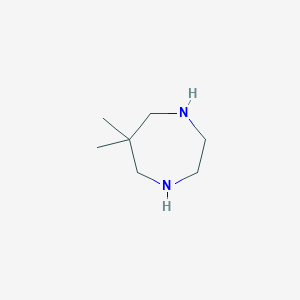
![Ethyl 4-[(2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B3018704.png)
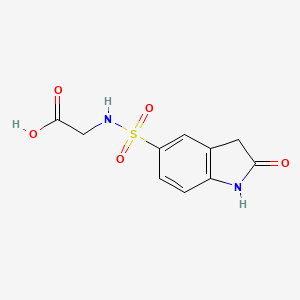

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide](/img/structure/B3018708.png)
![2-Isopropylbenzo[d]oxazol-6-amine](/img/structure/B3018709.png)
![4-methoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide](/img/structure/B3018711.png)
![(E)-1-chloro-1,1-difluoro-4-[2-(1H-indol-3-yl)ethylamino]but-3-en-2-one](/img/structure/B3018712.png)

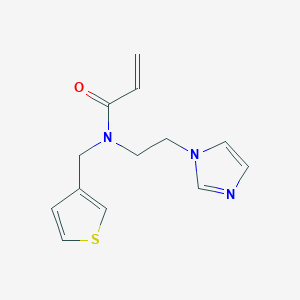
![2-(Tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-3a-carboxylic acid](/img/no-structure.png)